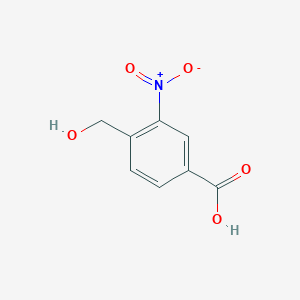

4-(Hydroxymethyl)-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOYLJCVVIDGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363554 | |

| Record name | 4-Hydroxymethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82379-38-2 | |

| Record name | 4-Hydroxymethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-3-nitrobenzoic acid: Properties, Reactivity, and Applications

Introduction

4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS No. 82379-38-2) is a substituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in organic synthesis, materials science, and pharmaceutical development.[1] Its unique trifunctional structure—comprising a carboxylic acid, a hydroxymethyl group, and a nitro group—makes it a highly versatile building block for constructing complex molecular architectures.[1][2] The electronic interplay between the electron-donating hydroxymethyl group and the strongly electron-withdrawing nitro and carboxyl groups imparts a distinct reactivity profile, enabling selective transformations at each functional site. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Profile

The fundamental properties of a compound dictate its handling, storage, and application. This compound is typically supplied as a light yellow to yellow solid and should be stored in a dry, sealed container at room temperature to ensure its stability.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 82379-38-2 | [3] |

| Molecular Formula | C₈H₇NO₅ | [1][3] |

| Molecular Weight | 197.15 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 412.9 ± 40.0 °C (Predicted) | [1] |

| Density | 1.544 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.46 ± 0.10 (Predicted) | [1] |

| Purity (Typical) | ≥97% | |

| Storage | Sealed in dry, room temperature | [1] |

Safety and Handling

As a laboratory chemical, proper handling is paramount. This compound is classified as harmful if swallowed.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Recommended Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles, gloves, and a lab coat, is essential. Key precautionary statements include P280 (wear protective gloves/eye protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Structural and Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. The structure of this compound lends itself to unambiguous identification through standard spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment. The aromatic protons will appear as multiplets or doublets in the downfield region (typically 7.5-8.5 ppm), with their chemical shifts influenced by the anisotropic effects of the nitro and carboxyl groups. The benzylic protons of the hydroxymethyl group (–CH₂OH) would likely present as a singlet around 4.5-5.0 ppm. The alcohol and carboxylic acid protons will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will feature a signal for the carboxylic carbon (~165-170 ppm), signals for the aromatic carbons (120-150 ppm), and a signal for the hydroxymethyl carbon (~60-65 ppm). The positions of the aromatic carbons are heavily influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), another O-H stretch from the alcohol (~3200-3500 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹ respectively).

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to its molecular weight (197.15 g/mol ) would be expected in the mass spectrum, along with characteristic fragmentation patterns such as the loss of H₂O, OH, and NO₂.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for a stepwise and controlled approach to building more complex molecules, a cornerstone of modern drug discovery and materials science.[1][2] The nitro group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.[4]

Figure 2: Reactivity map illustrating key transformations.

-

Reactions at the Carboxylic Acid Group: The benzoic acid moiety is a versatile handle for forming esters and amides.[1][2]

-

Esterification: This is readily achieved under standard conditions, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid like H₂SO₄) or by conversion to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with an alcohol.[5] This is often the first step to protect the acid functionality or to modulate the compound's solubility and electronic properties.

-

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides, a critical linkage in many biologically active molecules.

-

-

Reactions at the Hydroxymethyl Group: The primary alcohol can be selectively targeted.

-

Oxidation: Selective oxidation to an aldehyde (4-formyl-3-nitrobenzoic acid) can be accomplished using mild reagents like manganese dioxide (MnO₂) or PCC. Stronger oxidation would yield the dicarboxylic acid.

-

Etherification: The hydroxyl group can be converted into an ether, for example, via the Williamson ether synthesis.

-

Nucleophilic Substitution: Conversion to a halide (e.g., with SOCl₂ or PBr₃) transforms the hydroxymethyl group into a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.

-

-

Reactions at the Nitro Group: The nitro group is arguably its most powerful synthetic handle.

-

Reduction to an Amine: The transformation of the nitro group to an amino group is one of the most valuable reactions for this compound.[2] This is reliably achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or by using reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl).[6][7] The resulting 3-amino-4-(hydroxymethyl)benzoic acid is a key intermediate for dyes, polymers, and pharmaceuticals.[6]

-

Experimental Protocols

The following protocols are illustrative examples of common transformations involving this scaffold. Researchers should always perform a thorough risk assessment before undertaking any new procedure.

Protocol 1: Synthesis of Methyl 4-(hydroxymethyl)-3-nitrobenzoate

This protocol demonstrates the protection of the carboxylic acid via esterification, a common first step in a multi-step synthesis.

-

Suspend this compound (1.0 eq) in methanol (10-15 mL per gram of starting material).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise while stirring. Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. Adding it slowly at 0°C controls the exothermic reaction.

-

Remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[8]

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol showcases the conversion to the versatile aniline derivative.

-

In a flask suitable for hydrogenation, dissolve the nitro-compound (e.g., methyl 4-(hydroxymethyl)-3-nitrobenzoate) (1.0 eq) in a solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).

-

Seal the vessel and purge thoroughly with nitrogen or argon gas.

-

Introduce hydrogen gas (via a balloon or a pressurized hydrogenation apparatus) and stir the mixture vigorously at room temperature. Causality Note: Vigorous stirring is crucial to ensure efficient contact between the substrate, the catalyst, and the hydrogen gas.

-

Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system again with an inert gas.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino compound.[6]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value is derived from its trifunctional nature, which allows for selective and sequential chemical modifications. A thorough understanding of the reactivity of each functional group—the carboxylic acid's capacity for coupling, the hydroxymethyl's potential for oxidation or substitution, and the nitro group's facile reduction to a key amine—empowers chemists to strategically design and execute complex synthetic routes. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the pursuit of novel materials and therapeutics.

References

-

PubChem. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. National Center for Biotechnology Information. [Link]

-

PharmaGHS. The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. [Link]

-

PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

SpectraBase. 4-Hydroxy-3-nitrobenzoic acid, methyl ester - Optional[FTIR] - Spectrum. [Link]

- Google Patents. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

PubChem. 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Acros Organics. Safety Data Sheet for 3-Methyl-4-nitrobenzoic acid. [Link]

-

CDC Stacks. Supporting Information for Synthesis of Novel Ortho-Nitrobenzyl-Based Photocleavable Linkers. [Link]

- Google Patents.

-

European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. [Link]

-

PubChem. 4-Hydroxy-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

- Google Patents.

-

Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]

-

PrepChem.com. B--Preparation of 4-hydroxy-3-nitrobenzoic acid. [Link]

Sources

- 1. 4-HYDROXYMETHYL-3-NITROBENZOIC ACID CAS#: 82379-38-2 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. data.epo.org [data.epo.org]

- 7. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS: 82379-38-2): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-(Hydroxymethyl)-3-nitrobenzoic acid. It moves beyond basic data to provide insights into its chemical behavior, synthetic strategies, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS Number 82379-38-2, is a trifunctional aromatic compound featuring a carboxylic acid, a hydroxymethyl group, and a nitro group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.[1] The compound typically presents as a light yellow to yellow solid and is stable under recommended storage conditions.[1]

Key Physicochemical Data

The fundamental properties of this reagent are summarized below, providing a critical baseline for its use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 82379-38-2 | [1][2][3] |

| Molecular Formula | C₈H₇NO₅ | [1][3] |

| Molecular Weight | 197.14 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥97% (Typical) | [2] |

| Boiling Point | 412.9 ± 40.0 °C (Predicted) | [1][2] |

| Density | 1.544 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.46 ± 0.10 (Predicted) | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Structural Representation

The structural arrangement of the functional groups is key to its reactivity.

Caption: Chemical structure of this compound.

Chemical Reactivity and Synthetic Rationale

The utility of this compound stems from the distinct reactivity of its three functional groups. Understanding these allows for its strategic deployment in complex synthetic pathways.

-

Carboxylic Acid Group (-COOH): This is the most acidic site and readily undergoes reactions typical of carboxylic acids, such as esterification (with alcohols) and amide bond formation (with amines), making it a cornerstone for building larger molecular frameworks.[1]

-

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is a versatile nucleophile. It can be oxidized to an aldehyde, converted to a leaving group (e.g., tosylate) for substitution reactions, or used in ether synthesis.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its most significant role in synthesis is often as a precursor to an amino group (-NH₂) via reduction (e.g., using SnCl₂, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceuticals and dyes.

The interplay of these groups allows for sequential and regioselective modifications, a highly desirable trait for a synthetic building block.

Caption: Reactivity map of the key functional groups.

Proposed Synthesis Protocol

While commercially available, understanding the synthesis of this compound provides context for its impurity profile and handling. A logical and common approach involves the regioselective nitration of a suitable precursor, 4-(hydroxymethyl)benzoic acid.

Causality in Experimental Design: The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent. The reaction temperature must be carefully controlled (typically kept low, e.g., 0-10 °C) to prevent over-nitration and the formation of unwanted side products. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Caption: A logical workflow for the synthesis of the title compound.

Step-by-Step Methodology

This protocol is a representative, lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, slowly add 4-(hydroxymethyl)benzoic acid (1 equivalent) to concentrated sulfuric acid (5-10 equivalents) while cooling in an ice-salt bath to maintain an internal temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents), keeping the mixture cooled in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes. Critically, ensure the internal reaction temperature does not exceed 10 °C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. This step ensures the reaction has gone to completion before proceeding.

-

Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acid.

-

Purification and Validation: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture). The purity of the final product should be validated by measuring its melting point and comparing it to the literature value, and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Applications in Research and Drug Development

The primary role of this compound is as a versatile building block for the synthesis of more complex target molecules.[1]

-

Pharmaceutical Synthesis: Its structure is a valuable scaffold in medicinal chemistry. The three distinct functional handles allow for the systematic attachment of different pharmacophores. The nitro group, once reduced to an amine, is a key functional group in many drug classes, including anti-inflammatories and antibacterials. While direct biological activity of the title compound is not widely reported, the related molecule 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration, highlighting the potential of this chemical class in oncology research.[4]

-

Materials Science: The dicarboxylic nature (after potential oxidation of the hydroxymethyl group) or the ability to form amides and esters makes it a candidate monomer for the synthesis of specialty polymers and polyamides with tailored properties.[1]

-

Fine Chemicals: It serves as an intermediate in the production of dyes, agrochemicals, and other fine chemicals where a substituted aminobenzoic acid derivative is required.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.[5]

Hazard Identification

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][5][6] |

| Skin Irritation | H315 | Causes skin irritation. | [2][5] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2][5] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][5] |

| Pictogram | GHS07 | Exclamation Mark | [2][6] |

| Signal Word | Warning | [2][5][6] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

-

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure and predictable, multifunctional reactivity provide chemists and drug developers with a reliable starting point for constructing complex molecular architectures. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively leverage its full potential in advancing materials science and pharmaceutical discovery.

References

-

The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. Pharmaffiliates. [Link]

-

Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. PubChem. [Link]

-

Preparation of 3-hydroxy-4-nitrobenzoic acid. PrepChem.com. [Link]

-

4-Hydroxy-3-nitrobenzoic acid. PubChem. [Link]

- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

3-Hydroxy-4-nitrobenzoic acid. LookChem. [Link]

-

Supporting Information for Discovery of Novel Benzimidazole Derivatives. CDC Stacks. [Link]

- PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.

-

m-NITROBENZOIC ACID. Organic Syntheses. [Link]

Sources

4-(Hydroxymethyl)-3-nitrobenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in various fields of organic synthesis.[1] Its unique molecular architecture, featuring a benzoic acid core functionalized with a hydroxymethyl group and a nitro group, imparts a distinct reactivity profile. This guide offers a comprehensive exploration of its molecular structure, elucidated through modern spectroscopic techniques, and discusses its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its fundamental properties. This compound is registered under CAS Number 82379-38-2.[2] The molecule consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 3 with a nitro group, and at position 4 with a hydroxymethyl group.

Molecular Structure

The arrangement of these functional groups dictates the molecule's electronic and steric properties, which in turn govern its reactivity. The nitro group acts as a strong electron-withdrawing group, influencing the acidity of the carboxylic proton and the reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The physical properties of the compound are critical for its handling, storage, and application in various reaction conditions. It typically appears as a light yellow to yellow solid.[1]

| Property | Value | Source(s) |

| CAS Number | 82379-38-2 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 412.9±40.0 °C (Predicted) | [1] |

| Density | 1.544±0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.46±0.10 (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Elucidation of Molecular Structure

The definitive confirmation of the this compound structure relies on the integration of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic, hydroxymethyl, and carboxylic acid protons.

-

Aromatic Protons: Three protons on the aromatic ring will appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The proton adjacent to the carboxylic acid will be the most downfield, followed by the proton between the nitro and hydroxymethyl groups, and finally the proton adjacent to the hydroxymethyl group. Their splitting patterns (doublets and doublet of doublets) will be key to confirming their relative positions.

-

Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) would be expected around δ 4.5-5.0 ppm for the methylene (-CH₂-) protons. The hydroxyl (-OH) proton signal is often broad and its position is solvent-dependent.

-

Carboxylic Acid Proton (COOH): A very broad singlet will appear far downfield (δ 10-13 ppm), characteristic of a carboxylic acid proton.

-

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule.

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >165 ppm.

-

Aromatic Carbons: The six aromatic carbons will have signals in the δ 120-150 ppm range. The carbons directly attached to the electron-withdrawing nitro and carboxyl groups will be shifted further downfield, while the carbon attached to the hydroxymethyl group will be less affected.

-

Hydroxymethyl Carbon: The carbon of the -CH₂OH group will appear in the δ 60-70 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | The broadness is due to hydrogen bonding. |

| O-H Stretch (Alcohol) | 3200-3600 | A broad peak corresponding to the hydroxymethyl group. |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, sharp peak characteristic of a carbonyl group. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp peaks indicating the benzene ring. |

| N-O Stretch (Nitro Group) | 1500-1550 (asymmetric) & 1300-1350 (symmetric) | Two strong absorptions confirming the nitro group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural clues. The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z 197.0324, corresponding to the molecular formula C₈H₇NO₅. Common fragmentation patterns would include the loss of water (-18), the hydroxyl group (-17), the nitro group (-46), and the carboxyl group (-45).

Synthesis and Chemical Reactivity

The utility of this compound in research and development stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthesis Pathway

While multiple synthetic routes exist, a common conceptual pathway involves the functionalization of a simpler benzoic acid derivative. For instance, the nitration of 4-(hydroxymethyl)benzoic acid can yield the target compound. The reaction conditions must be carefully controlled to achieve the desired regioselectivity and prevent over-nitration or oxidation of the hydroxymethyl group.

Caption: Conceptual workflow for the synthesis of the title compound.

Reactivity Profile

The molecule's reactivity is a composite of its three functional groups:

-

Carboxylic Acid: This group can undergo standard reactions like esterification and amide bond formation, making it a valuable precursor for creating larger, more complex molecules.[1]

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can participate in nucleophilic addition reactions.[1]

-

Nitro Group: The nitro group is a strong deactivator for electrophilic aromatic substitution. However, it can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone reaction, as the resulting 3-amino-4-(hydroxymethyl)benzoic acid is a key building block for synthesizing dyes, pharmaceuticals, and polymers.

Applications in Research and Drug Development

The dual functionality and defined stereochemistry of this compound make it an important intermediate in several high-value applications:

-

Pharmaceutical Synthesis: It serves as a building block for complex molecular architectures that may possess specific biological activities.[3] The ability to selectively modify each of the three functional groups allows for the systematic construction of drug candidates.

-

Materials Science: It is used as a precursor in the manufacture of specialty polymers and other advanced materials.[1] The aromatic core and reactive handles are ideal for creating rigid, functionalized polymer backbones.

-

Fine Chemicals: Its utility extends to the synthesis of dyes and pigments, where the nitro and potential amino groups can act as chromophores or auxochromes.[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed and requires careful handling to avoid exposure.

GHS Hazard Information

| Hazard | Code | Description | Pictogram |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

Sources:

Recommended Handling Protocols

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[4][5]

-

First Aid:

-

If Swallowed: Immediately make the victim drink water (two glasses at most) and consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]

Conclusion

This compound is a multifaceted chemical intermediate whose value is deeply rooted in its molecular structure. The strategic placement of a carboxylic acid, a hydroxymethyl group, and a nitro group on a benzene ring creates a platform for a wide array of chemical transformations. A thorough understanding of its structure, confirmed by spectroscopic analysis, is the foundation upon which its applications in pharmaceuticals, materials science, and fine chemical synthesis are built. Adherence to strict safety protocols ensures its potential can be harnessed effectively and safely in a research and development setting.

References

-

Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835. PubChem. [Link]

-

The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. Pharmaffiliates. [Link]

-

Preparation of 3-hydroxy-4-nitrobenzoic acid. PrepChem.com. [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthesis pathway for 4-(hydroxymethyl)-3-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. Eschewing a rigid, templated format, this document is structured to offer a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. As Senior Application Scientists, our goal is to not only present a method but to elucidate the underlying chemical principles and rationale that govern each step, thereby creating a self-validating protocol. This guide delves into a multi-step synthesis commencing with the nitration of p-toluic acid, followed by benzylic bromination, and culminating in the hydrolysis to the target molecule. Each stage is meticulously detailed with step-by-step protocols, supported by mechanistic insights and comprehensive references to authoritative sources.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound of significant interest in the realms of pharmaceutical development and advanced materials. The presence of three distinct functional groups—a carboxylic acid, a hydroxymethyl group, and a nitro group—on a single benzene ring offers a versatile scaffold for the synthesis of complex molecules. The carboxylic acid provides a handle for amide bond formation or esterification, the hydroxymethyl group can be further oxidized or used in ether linkages, and the nitro group can be reduced to an amine, opening up a plethora of subsequent chemical transformations. This unique combination of reactive sites makes it a crucial intermediate in the synthesis of various bioactive compounds and functional polymers.

This guide will focus on a logical and efficient three-step synthesis pathway, beginning from the readily available starting material, 4-methylbenzoic acid (p-toluic acid).

The Strategic Synthesis Pathway

The chosen synthetic route is designed for efficiency, high yield, and scalability. It leverages well-established and understood chemical transformations, ensuring reproducibility. The overall pathway can be visualized as follows:

Caption: Overall three-step synthesis pathway for this compound.

Step-by-Step Synthesis Protocols

Step 1: Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic Acid

The initial step involves the electrophilic aromatic substitution of p-toluic acid. The directing effects of the methyl group (ortho, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) synergistically favor the nitration at the position ortho to the methyl group and meta to the carboxylic acid, yielding the desired 3-nitro isomer as the major product.[1]

Rationale for Experimental Choices:

-

Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2]

-

Low-Temperature Control: The reaction is conducted at a low temperature (0-10 °C) to minimize the formation of dinitrated byproducts and prevent oxidative side reactions.[3]

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, cautiously add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.073 mol) of p-toluic acid in 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.[1]

-

Nitration Reaction: While vigorously stirring the p-toluic acid solution, slowly add the cold nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.[1]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture warm to room temperature, continuing to stir for another hour.[1]

-

Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A yellow precipitate of 4-methyl-3-nitrobenzoic acid will form.[1]

-

Filtration and Washing: Once the ice has completely melted, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water until the washings are neutral to litmus paper.[1]

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[2]

Data Presentation:

| Property | p-Toluic Acid | 4-Methyl-3-nitrobenzoic Acid |

| IUPAC Name | 4-Methylbenzoic acid | 4-Methyl-3-nitrobenzoic acid |

| Synonyms | p-Toluic acid, Crithminic acid | 3-Nitro-p-toluic acid |

| CAS Number | 99-94-5 | 96-98-0 |

| Molecular Formula | C₈H₈O₂ | C₈H₇NO₄ |

| Molecular Weight | 136.15 g/mol [1] | 181.15 g/mol [4][5] |

| Appearance | White crystalline solid[1] | Yellow crystalline powder[4][5] |

| Melting Point | 180-182 °C | 187-190 °C |

| Solubility | Sparingly soluble in water, soluble in ethanol | Insoluble in water, soluble in ethanol[4][6] |

Step 2: Benzylic Bromination of 4-Methyl-3-nitrobenzoic Acid

This step involves the free-radical bromination of the benzylic methyl group of 4-methyl-3-nitrobenzoic acid to yield 4-(bromomethyl)-3-nitrobenzoic acid. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[7][8]

Rationale for Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a highly selective reagent for benzylic and allylic bromination.[9]

-

Radical Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is often used to initiate the reaction. Light can also serve as an initiator.

-

Solvent: A non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is typically used to prevent the ionic reaction of bromine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.055 mol) of 4-methyl-3-nitrobenzoic acid in 100 mL of a suitable solvent like carbon tetrachloride.

-

Addition of Reagents: Add 10.8 g (0.061 mol) of N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., 0.1 g of benzoyl peroxide).

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude 4-(bromomethyl)-3-nitrobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Data Presentation:

| Property | 4-(Bromomethyl)-3-nitrobenzoic Acid |

| IUPAC Name | 4-(Bromomethyl)-3-nitrobenzoic acid |

| Synonyms | BNBA, 4-Carboxy-2-nitrobenzyl bromide |

| CAS Number | 55715-03-2 |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol [10][11] |

| Appearance | Beige to yellow crystalline powder[12] |

| Melting Point | 127-130 °C |

| Solubility | Soluble in DMF and dichloromethane, insoluble in water[11] |

Step 3: Hydrolysis of 4-(Bromomethyl)-3-nitrobenzoic Acid

The final step is the nucleophilic substitution of the bromide in 4-(bromomethyl)-3-nitrobenzoic acid with a hydroxyl group to yield the target molecule, this compound. This hydrolysis can be achieved under aqueous conditions, often facilitated by a base.

Rationale for Experimental Choices:

-

Aqueous Hydrolysis: Water acts as the nucleophile to displace the bromide ion. The reaction can be slow but is effective.

-

Base Catalysis: The addition of a mild base, such as sodium carbonate or sodium bicarbonate, can accelerate the reaction by neutralizing the HBr formed, thus driving the equilibrium towards the product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 10.0 g (0.038 mol) of 4-(bromomethyl)-3-nitrobenzoic acid in a mixture of 100 mL of water and 50 mL of a suitable organic co-solvent like tetrahydrofuran (THF) to aid solubility.

-

Addition of Base: Add a slight molar excess of a mild base, such as sodium carbonate (approx. 4.5 g, 0.042 mol).

-

Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Isolation: The product, being less soluble in acidic water, will precipitate. Collect the solid by vacuum filtration.

-

Purification: The crude this compound can be purified by recrystallization from water or an ethanol/water mixture.

Data Presentation:

| Property | This compound |

| IUPAC Name | This compound |

| CAS Number | 82379-38-2 |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.15 g/mol [13][14][15] |

| Appearance | Light yellow to yellow solid[14] |

| Storage | Sealed in dry, room temperature[13][14] |

Alternative Synthesis Considerations

While the presented three-step pathway is robust, other synthetic strategies could be considered. One notable alternative is the direct oxidation of the methyl group of 4-methyl-3-nitrobenzoic acid to the corresponding alcohol. This would shorten the synthesis by one step. However, achieving selective oxidation to the alcohol without over-oxidation to the aldehyde or carboxylic acid can be challenging and often requires specialized and milder oxidizing agents.

Conclusion

This in-depth technical guide has detailed a reliable and well-rationalized three-step synthesis of this compound from p-toluic acid. By providing not just the "how" but also the "why" behind each experimental choice, this document aims to empower researchers, scientists, and drug development professionals with a thorough understanding of the synthetic process. The provided protocols, supported by data and authoritative references, offer a solid foundation for the successful preparation of this versatile chemical intermediate.

References

-

PubChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

- Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

PubChem. (n.d.). 4-Hydroxy-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

-

Brainly. (2023). The reaction of N-bromosuccinimide with 4-methyl-3-nitroanisole yields a single product in 95% yield. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

-

Scribd. (n.d.). 02 Benzylic Bromination. [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

- Google Patents. (n.d.).

-

YouTube. (2020). 10.3 Allylic and Benzylic Bromination with NBS | Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

LookChem. (n.d.). Cas 55715-03-2,4-Bromomethyl-3-nitrobenzoic acid. [Link]

-

Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHYL-3-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. youtube.com [youtube.com]

- 9. brainly.com [brainly.com]

- 10. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound | 82379-38-2 [sigmaaldrich.com]

- 14. 4-HYDROXYMETHYL-3-NITROBENZOIC ACID CAS#: 82379-38-2 [m.chemicalbook.com]

- 15. scbt.com [scbt.com]

4-(Hydroxymethyl)-3-nitrobenzoic acid spectroscopic data (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Hydroxymethyl)-3-nitrobenzoic acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of interest in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating this structure, confirming identity, and assessing purity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. This compound possesses a unique arrangement of functional groups on a benzene ring, each contributing distinct and predictable signatures to its NMR and IR spectra.

-

Aromatic Ring: A 1,2,4-trisubstituted benzene core.

-

Carboxylic Acid (-COOH): An electron-withdrawing group that strongly influences the electronic environment of the aromatic ring.

-

Nitro Group (-NO₂): A potent electron-withdrawing group, which will significantly deshield adjacent protons and carbons.

-

Hydroxymethyl Group (-CH₂OH): A benzylic alcohol moiety, which is less electronically demanding than the other substituents.

The interplay of these groups—specifically the strong electron-withdrawing nature of the nitro and carboxyl groups—dictates the chemical shifts and absorption frequencies observed in the following analyses.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The spectrum of this compound is best understood by dissecting it into its constituent parts.

Causality of Experimental Choices

The choice of a deuterated solvent is critical as it must dissolve the analyte without contributing interfering signals in the ¹H spectrum.[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which effectively solubilizes the polar carboxylic acid and hydroxymethyl groups. Furthermore, acidic protons (from -COOH and -OH) are readily observable in DMSO-d₆, whereas they might undergo rapid exchange and be broadened or absent in other solvents like D₂O.[3][4]

Expected ¹H NMR Spectral Data

The electron-withdrawing nitro and carboxyl groups will shift the aromatic protons significantly downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~8.4 - 8.6 | d (doublet) | 1H | Ortho to the strongly deshielding -NO₂ group. |

| H-5 | ~8.1 - 8.3 | dd (doublet of doublets) | 1H | Ortho to the -COOH group and meta to the -NO₂ group. |

| H-6 | ~7.8 - 8.0 | d (doublet) | 1H | Ortho to the hydroxymethyl group, experiencing the least deshielding. |

| -CH₂OH | ~4.7 - 4.9 | s (singlet) | 2H | Benzylic protons adjacent to the aromatic ring. |

| -CH₂OH | ~5.5 - 6.0 | t (triplet, broad) | 1H | Alcoholic proton, may show coupling to CH₂ in dry DMSO. |

| -COO H | > 13.0 | s (singlet, broad) | 1H | Highly deshielded acidic proton. |

Note: Chemical shifts are predicted based on established substituent effects in substituted benzoic acids and are relative to TMS (δ 0.0 ppm). Actual values may vary based on solvent and concentration.[5][6][7]

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This workflow is designed to produce a high-quality spectrum suitable for structural confirmation.

-

Sample Preparation:

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter. This step is crucial as suspended solids will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[8]

-

Cap the NMR tube securely and label it clearly.[9]

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Caption: A streamlined workflow for solid sample analysis using ATR-IR.

Data Synthesis and Structural Confirmation

The true power of spectroscopy lies in the synergistic interpretation of multiple techniques. The data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a complete and self-validating picture of the this compound structure.

Caption: Correlation of functional groups with their key spectroscopic signals.

References

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

University of Alberta. (n.d.). How to Prepare Samples for NMR. [Link]

-

Wiley Online Library. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

University of York. (n.d.). Chemistry Teaching Labs - Attenuated Total Reflectance (ATR). [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

University of St Andrews. (n.d.). NMR Sample Preparation. [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Link]

-

Organic Chemistry. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a.... [Link]

-

ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

JoVE. (n.d.). Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview. [Link]

-

Canadian Science Publishing. (n.d.). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrac. [Link]

-

University of Calgary. (n.d.). IR: nitro groups. [Link]

-

R Discovery. (2000). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids. [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

Journal of the Chemical Society of Pakistan. (n.d.). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

ResearchGate. (n.d.). Left: IR spectra of a) benzyl alcohol, b) Au/Y catalyst with adsorbed.... [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. reddit.com [reddit.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwith.stevens.edu [researchwith.stevens.edu]

- 7. researchgate.net [researchgate.net]

- 8. organomation.com [organomation.com]

- 9. sites.bu.edu [sites.bu.edu]

4-(Hydroxymethyl)-3-nitrobenzoic acid reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanisms of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 82379-38-2) is a multifunctional aromatic compound of significant interest in medicinal chemistry, polymer science, and fine chemical synthesis.[1][2] Its unique trifunctional architecture—comprising a carboxylic acid, a primary alcohol (hydroxymethyl), and an electron-withdrawing nitro group—provides a versatile platform for complex molecular construction. This guide offers a detailed exploration of the core reaction mechanisms associated with this molecule, grounded in established chemical principles. We will dissect the reactivity of each functional group, explain the causality behind common experimental protocols, and provide actionable methodologies for its synthetic manipulation.

Molecular Profile and Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to predicting its behavior in a reaction environment. The molecule's structure dictates the reactivity and accessibility of its functional groups.

| Property | Value | Source |

| CAS Number | 82379-38-2 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| pKa (Predicted) | 3.46 ± 0.10 | [1] |

| Storage | Sealed in dry, room temperature | [1] |

The strong electron-withdrawing nature of the nitro group and the carboxylic acid significantly influences the electron density of the aromatic ring and the acidity of the proton-donating groups. The predicted pKa of ~3.46 indicates a moderately strong carboxylic acid, a property that is central to its participation in condensation reactions.[1]

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the distinct and selectively addressable reactivity of its three functional groups.

Reactions of the Carboxylic Acid Group

The carboxyl moiety is a primary site for nucleophilic acyl substitution, most commonly leading to the formation of esters and amides. These reactions are cornerstones for incorporating the molecule into larger structures like polymers or active pharmaceutical ingredients (APIs).[1][3]

The conversion of the carboxylic acid to an ester is typically achieved via Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol.[4]

Causality of Experimental Design:

-

Acid Catalyst (e.g., H₂SO₄): The catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.

-

Excess Alcohol: Esterification is a reversible process.[4] Using the alcohol as the solvent or in large excess shifts the reaction equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's principle.

-

Removal of Water: Sequestering or removing the water byproduct as it forms also drives the equilibrium towards the ester product.

Mechanism: Fischer-Speier Esterification

Caption: Acid-catalyzed nucleophilic acyl substitution for ester formation.

Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.[5]

Causality of Experimental Design:

-

Coupling Reagents (e.g., DIC, EDC, HBTU): These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides).[6] This intermediate is readily attacked by the amine nucleophile.

-

Additives (e.g., HOBt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides. They trap the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and racemization (in the case of chiral acids) and couples efficiently with the amine.[6]

-

Solvent Choice: Aprotic solvents like DMF or NMP are traditionally used to solubilize all components, though greener solvent systems are increasingly sought.[5]

Workflow: Amide Coupling using DIC/HOBt

Caption: A typical workflow for activating a carboxylic acid for amidation.

Reactions of the Nitro Group

The nitro group is a versatile functional handle, primarily serving as a precursor to an amino group through reduction. This transformation is one of the most critical reactions for this molecule, as the resulting 3-amino-4-(hydroxymethyl)benzoic acid is a valuable building block for pharmaceuticals and dyes.[3]

Causality of Experimental Design:

-

Reducing Agents: A variety of reagents can effect this transformation.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, producing water as the only byproduct. The catalyst provides a surface for the reaction between hydrogen gas and the nitro compound.

-

Metal/Acid (e.g., Sn/HCl, Fe/HCl): These are classic and robust methods. The metal acts as the electron donor (reductant), while the acid protonates the intermediates.[7][8] Fe/HCl is often preferred in industrial settings due to lower cost and environmental impact compared to tin.

-

Mechanism: General Pathway for Nitro Group Reduction

Caption: Stepwise reduction of an aromatic nitro group to an amine.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo standard alcohol reactions, such as oxidation or etherification. However, its reactivity must be considered in the context of the other functional groups. For instance, strong oxidizing agents could also affect the aromatic ring or other substituents. Selective protection of this group may be necessary if harsher conditions are required for modifying the carboxylic acid.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory safety standards and specific substrate requirements.

Protocol 1: Fischer Esterification to Methyl 4-(hydroxymethyl)-3-nitrobenzoate

-

Rationale: This protocol utilizes a large excess of methanol to drive the reaction equilibrium towards the ester product, with sulfuric acid as the catalyst.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 50.7 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Extraction: Pour the remaining mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization or column chromatography.[1]

Protocol 2: Reduction to 3-Amino-4-(hydroxymethyl)benzoic Acid via Catalytic Hydrogenation

-

Rationale: This method provides a clean reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

-

Catalyst Preparation: In a suitable hydrogenation vessel (e.g., Parr shaker bottle), add 10% Palladium on Carbon (Pd/C) (0.5 g, ~5 wt%).

-

Substrate Addition: Add a solution of this compound (10.0 g, 50.7 mmol) dissolved in methanol or ethanol (150 mL).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature.

-

Monitoring: The reaction is typically complete when hydrogen uptake ceases (usually 4-12 hours). Progress can be monitored by TLC or LC-MS.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the amino acid product, which may be purified by recrystallization if necessary.

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. A thorough understanding of the distinct reactivity of its carboxylic acid, nitro, and hydroxymethyl groups allows for its strategic incorporation into diverse and complex molecular targets. The ability to perform selective transformations, such as esterification of the acid, amide coupling via activation, and reduction of the nitro group, makes it an indispensable tool for professionals in drug discovery and materials science. The mechanistic principles and protocols outlined in this guide provide a solid foundation for the effective application of this versatile chemical intermediate.

References

- 1. 4-HYDROXYMETHYL-3-NITROBENZOIC ACID CAS#: 82379-38-2 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]

- 8. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

4-(Hydroxymethyl)-3-nitrobenzoic acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)-3-nitrobenzoic Acid for Drug Development Professionals

Introduction

This compound is a pivotal chemical intermediate in the synthesis of diverse and complex molecules, including active pharmaceutical ingredients (APIs). Its distinct molecular architecture, which incorporates a carboxylic acid, a hydroxymethyl group, and a nitro group on an aromatic framework, presents a versatile platform for medicinal chemists.[1] The trajectory of any API from discovery to a viable drug product is fundamentally dependent on a robust understanding of its physicochemical properties, with solubility and stability being of utmost importance. This guide, authored from the viewpoint of a Senior Application Scientist, delivers a detailed exploration of the theoretical underpinnings and practical methodologies for characterizing the solubility and stability of this compound.

The solubility profile of a compound is a critical determinant of its dissolution rate and subsequent bioavailability, thereby guiding formulation strategies across a spectrum of dosage forms, from oral tablets to parenteral injections. Concurrently, the stability of a compound dictates its shelf-life, informs required storage conditions, and reveals its propensity for impurity formation. A comprehensive grasp of a molecule's response to various environmental stressors, such as fluctuations in pH, temperature, and light, is not only a regulatory mandate but also a cornerstone for assuring the safety and efficacy of the final medicinal product.[2]

This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize the solubility and stability of this compound. Recognizing that specific quantitative data for this compound are not widely published, this guide will leverage data from structurally analogous molecules to forecast its behavior and will provide detailed, field-tested experimental protocols to enable its empirical determination.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for the accurate interpretation of its solubility and stability characteristics.

| Property | Value | Source |

| CAS Number | 82379-38-2 | |

| Molecular Formula | C₈H₇NO₅ | |

| Molecular Weight | 197.15 g/mol | |

| Appearance | Light yellow to yellow solid | [1] |

| Predicted pKa | 3.46 ± 0.10 | [1] |

| Storage | Sealed in dry, room temperature |

Solubility Profile

The solubility of an API is a critical-to-quality attribute that directly impacts its bioavailability and the feasibility of various formulation approaches. The solubility characteristics of this compound are dictated by the collective contributions of its constituent functional groups.

Theoretical Considerations

-

Carboxylic Acid Group: The presence of the carboxylic acid moiety, with a predicted pKa of approximately 3.46, renders the compound's solubility highly dependent on pH. In aqueous media at a pH substantially below its pKa, the carboxylic acid will exist in its neutral, protonated form, exhibiting lower solubility. Conversely, as the pH of the medium rises above the pKa, the carboxylic acid will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion.

-

Hydroxymethyl and Nitro Groups: The hydroxymethyl group offers a site for hydrogen bonding, which can confer a modest increase in aqueous solubility. In contrast, the aromatic ring and the nitro group are hydrophobic in nature, promoting solubility in organic solvents.

-

Solvent Polarity: In line with the principle of "like dissolves like," this compound is anticipated to show preferential solubility in polar organic solvents over non-polar alternatives.

These predictions are substantiated by data from related compounds. For example, 3-nitrobenzoic acid has a reported water solubility of 3.576 g/L at 25°C, with markedly higher solubility in polar organic solvents such as methanol and ethanol.[3][4] In a similar vein, 4-hydroxy-3-nitro-benzoic acid is more soluble in organic solvents than in water, with its solubility being modulated by pH.[5]

Predicted Solubility in Various Solvents

The following table presents a qualitative forecast of the solubility of this compound in a range of common laboratory solvents. These estimations are derived from the compound's molecular structure and comparative data from analogous compounds.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 3.0) | Low | The carboxylic acid is predominantly in its protonated, less soluble form. |

| Water (pH 7.0) | Moderate | The carboxylic acid is partially deprotonated, enhancing solubility. |

| Water (pH 9.0) | High | The carboxylic acid is fully deprotonated to its highly soluble carboxylate form. |

| Methanol | High | A polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | A polar protic solvent capable of hydrogen bonding. |

| Acetonitrile | Moderate | A polar aprotic solvent. |

| DMSO | High | A highly polar aprotic solvent. |

| Dichloromethane | Low | A non-polar organic solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol delineates a robust and widely accepted method for the quantitative measurement of the equilibrium solubility of this compound.

Objective: To ascertain the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound reference standard

-

A selection of test solvents (e.g., buffered aqueous solutions at various pH levels, methanol, ethanol)

-

Glass scintillation vials or flasks equipped with screw caps

-

A temperature-controlled orbital shaker

-

Solvent-compatible syringe filters (0.45 µm pore size)

-

A calibrated HPLC system with a UV detector

-

Class A volumetric flasks and pipettes

Procedure:

-

Preparation: Introduce an excess quantity of this compound into a vial containing a precisely measured volume of the test solvent. The presence of excess solid is imperative to ensure that the solution reaches a state of saturation at equilibrium.

-

Equilibration: Securely cap the vials and place them within an orbital shaker calibrated to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system should be allowed to equilibrate for a duration sufficient to achieve a saturated solution, typically between 24 and 48 hours.

-

Sample Collection and Preparation: Upon completion of the equilibration period, cease agitation and permit the vials to remain undisturbed for a brief interval, allowing the undissolved solid to sediment. Carefully aspirate an aliquot of the clear supernatant using a syringe.

-

Filtration: To ensure the removal of all undissolved particulate matter, immediately pass the aliquot through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical for accurate quantification.

-

Dilution: If the anticipated concentration of the filtrate exceeds the linear dynamic range of the analytical method, perform an accurate dilution with the mobile phase.

-

Quantification: Analyze the prepared sample using a validated HPLC-UV method (as detailed in Section 5) to ascertain the concentration of the dissolved compound.

-

Calculation: The solubility is determined from the measured concentration, with appropriate correction for any dilution factors applied.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

A thorough understanding of the intrinsic stability of this compound is essential for identifying potential degradation products and for defining appropriate storage and handling protocols.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a mandatory component of the drug development process, designed to accelerate the chemical degradation of a compound under conditions significantly more aggressive than those encountered during routine handling and storage.[2] The insights gained from these studies are invaluable for the identification of potential degradation products and pathways, and they form the basis for the development of stability-indicating analytical methods.

A pertinent study on the structurally related compound, 4-bromomethyl-3-nitrobenzoic acid, offers valuable predictive insights. This investigation revealed that the compound is susceptible to degradation under both acidic and alkaline hydrolytic conditions, yielding this compound as the principal degradation product.[1][6] This finding strongly suggests that the C-Br bond is the primary locus of hydrolytic cleavage, while the remainder of the molecule, including the hydroxymethyl group, exhibits relative stability under these conditions. The same study also demonstrated that 4-bromomethyl-3-nitrobenzoic acid possesses greater stability when subjected to oxidative and photolytic stress.[6]